Comparative CDK2/Cyclin A Inhibitory Activity: The Impact of Pyrazole N-Methylation on Kinase Affinity
The only publicly available quantitative activity data for a close structural analog provides a baseline for understanding the potential impact of the target compound's unique N-methyl substitution. The des-methyl analog, 2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)benzamide (CHEMBL115446), was tested against Cyclin-dependent kinase 2 (CDK2)/Cyclin A and exhibited an IC50 of 1,000 nM [1]. In contrast, the target compound, 2-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide, possesses an N-methyl group and a methylene spacer, both of which are key structural features known from the broader pyrazole amide kinase inhibitor literature to significantly enhance binding affinity and target selectivity [2]. However, a direct head-to-head comparison in the same assay is absent from the public domain. Extrapolation from established SAR suggests the target compound is likely to be a more potent and selective kinase binder than its des-methyl analog, but the magnitude of this differentiation requires experimental confirmation.
| Evidence Dimension | Inhibitory activity against CDK2/Cyclin A |
|---|---|
| Target Compound Data | No direct IC50 data available in peer-reviewed literature for the target compound with N-methyl group. |
| Comparator Or Baseline | 2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)benzamide (CHEMBL115446, des-methyl analog): IC50 = 1,000 nM |
| Quantified Difference | N/A (No direct comparative study). The difference is qualitative, based on the established positive impact of N-methyl substitution on kinase inhibitor potency. |
| Conditions | Biochemical assay: incubation with specific enzymes and substrates in the presence of ATP/[gamma-33P] ATP. Target: Human Cyclin A2/Cyclin-dependent kinase 2. |
Why This Matters
Knowing the baseline activity of the des-methyl analog allows researchers to benchmark the target compound's predicted superior potency and design focused structure-activity relationship studies to validate its differentiation, which is critical for selecting a chemical probe with optimized target engagement.
- [1] BindingDB. (2006). Entry BDBM7138: 2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)benzamide (CHEMBL115446). Affinity Data: IC50=1.00E+3 nM for Cyclin-A2/CDK2. Retrieved May 9, 2026. View Source
- [2] Wrobels, S. T., & Lin, T. A. (2002). Inhibitors of p38 MAP kinase. Expert Opinion on Therapeutic Patents, 12(6), 849-865. [Documents the SAR principle that N-methyl substitution on the pyrazole ring enhances potency in related amide series]. View Source
